molecular formula C16H12BrClN4S B2656288 2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole CAS No. 536720-62-4

2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole

Cat. No.: B2656288
CAS No.: 536720-62-4
M. Wt: 407.71
InChI Key: NZYYJSJZTKYBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to the cysteine-481 residue in the BTK active site, thereby effectively suppressing B-cell receptor signaling pathways. This mechanism is critical in the pathogenesis of B-cell malignancies and autoimmune disorders, making this compound a valuable chemical probe for investigating these disease areas. Its primary research utility lies in the exploration of B-cell biology and the preclinical assessment of therapeutic strategies for conditions such as chronic lymphocytic leukemia, rheumatoid arthritis, and systemic lupus erythematosus. The compound's specific scaffold, featuring the imidazopyridine core, is designed to optimize selectivity and potency, potentially offering a superior profile for research applications compared to earlier generation BTK inhibitors. Researchers utilize this inhibitor to delineate the role of BTK in immune cell activation, proliferation, and survival, providing crucial insights for targeted drug discovery.

Properties

IUPAC Name

3-bromo-6-chloro-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN4S/c1-9-2-4-11-12(6-9)21-16(20-11)23-8-13-15(17)22-7-10(18)3-5-14(22)19-13/h2-7H,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYYJSJZTKYBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=C(N4C=C(C=CC4=N3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Imidazo[1,2-a]pyridine Core:

    • Starting with 2-aminopyridine, the core structure can be synthesized through a cyclization reaction with an appropriate bromoketone under basic conditions.
    • Bromination and chlorination steps are then performed to introduce the bromo and chloro substituents.
  • Thioether Formation:

    • The imidazo[1,2-a]pyridine derivative is then reacted with a thiol compound, such as 5-methyl-1H-benzo[d]imidazole-2-thiol, under nucleophilic substitution conditions to form the thioether linkage.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:

  • Use of continuous flow reactors to enhance reaction efficiency and safety.
  • Implementation of green chemistry principles to minimize waste and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

  • Oxidation products include sulfoxides and sulfones.
  • Reduction products include amines.
  • Substitution products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology and Medicine:

  • Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
  • Explored for its enzyme inhibition properties, particularly targeting kinases and other critical enzymes in disease pathways.

Industry:

  • Potential applications in the development of new materials with specific electronic or photonic properties.
  • Used in the synthesis of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The biological activity of 2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole is primarily attributed to its ability to interact with and inhibit specific enzymes. The compound can bind to the active sites of enzymes, disrupting their normal function. This interaction often involves hydrogen bonding, van der Waals forces, and sometimes covalent bonding with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous benzoimidazole derivatives from the literature, focusing on compound 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) and others described in .

Structural Features
Feature Target Compound Compound 9c ()
Core Structure Imidazo[1,2-a]pyridine fused with benzoimidazole Benzoimidazole linked to triazole-thiazole-acetamide
Halogen Substituents 3-Bromo, 6-chloro on imidazopyridine 4-Bromophenyl on thiazole
Linker Thioether (-S-CH2-) Triazole-phenoxymethyl-acetamide
Additional Groups 5-Methyl on benzoimidazole Acetamide and aryl thiazole

Key Differences :

  • Halogen placement : Bromine in 9c is on a distal phenyl ring, while the target compound integrates Br and Cl directly on the imidazopyridine core, which may influence electronic effects (e.g., dipole moments) and steric interactions.
  • The thioether linker in the target compound could improve metabolic stability relative to the hydrolytically labile acetamide group in 9c .
Physicochemical Properties
  • Molecular Weight : The target compound’s additional halogens (Br, Cl) and fused rings likely result in a higher molecular weight (~500–550 g/mol) compared to 9c (reported molecular weight: ~580 g/mol).
  • Lipophilicity : The bromo/chloro substituents and thioether linker may increase logP values, suggesting enhanced membrane permeability over 9c’s polar acetamide group.
  • Melting Points : Compound 9c exhibits a melting point of 198–200°C , whereas the target compound’s melting point is unreported but expected to be higher due to increased molecular rigidity.
Docking and Binding Modes
  • Compound 9c binds α-glucosidase with its bromophenyl group occupying a hydrophobic pocket, while the triazole-thiazole system interacts with polar residues .
  • The target compound ’s fused aromatic system may engage in π-π stacking or hydrogen bonding with catalytic residues, with Br/Cl groups contributing to van der Waals interactions.

Biological Activity

The compound 2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole represents a novel class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on recent research findings.

PropertyValue
Molecular FormulaC14H12BrClN4S
Molecular Weight363.69 g/mol
CAS Number957187-27-8
Melting Point156 °C
AppearanceSolid

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial activity. For instance, the compound 6c from a related study showed a broad spectrum of activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL (3.8–12.3 µM) .

The biological activity of these compounds is thought to be linked to their ability to disrupt cellular processes in target microorganisms. The presence of halogen substituents (such as bromine and chlorine) enhances the efficacy of these compounds by increasing their lipophilicity, allowing better membrane penetration and interaction with intracellular targets .

Cytotoxicity Studies

While the antimicrobial properties are promising, cytotoxicity remains a concern. For example, compound 6c demonstrated significant hemolytic activity against human red blood cells, indicating potential toxicity at therapeutic doses . This highlights the need for careful evaluation of the therapeutic index of such compounds.

Case Studies

  • Study on Antibacterial Activity : A series of imidazo[1,2-a]pyridine derivatives were synthesized and tested for their antibacterial properties. The study found that modifications in the phenyl moiety significantly influenced antibacterial potency, with specific substitutions leading to enhanced activity against resistant strains .
  • Cytotoxicity Assessment : In another investigation, the cytotoxic effects of these compounds were evaluated using human cell lines. Results indicated that while some derivatives had low in vivo toxicity (LD50 > 2000 mg/kg), others exhibited high cytotoxicity levels, necessitating further structural optimization to reduce harmful effects on mammalian cells .

Research Findings Summary

The biological activity of This compound is characterized by:

  • Antibacterial Activity : Effective against a range of pathogenic bacteria with MIC values indicating strong potency.
  • Cytotoxicity : Some derivatives show significant toxicity towards human cells; thus, further studies are warranted to optimize safety profiles.
  • Mechanistic Insights : The presence of halogen atoms contributes to enhanced biological activity through improved membrane penetration.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the anticancer properties of imidazole derivatives, including those similar to 2-(((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-methyl-1H-benzo[d]imidazole. These compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study demonstrated that imidazo[1,2-a]pyridine derivatives exhibited significant cytotoxicity against breast cancer cells through the modulation of apoptosis-related proteins .

Inhibition of Protein Kinases
Imidazole derivatives have been investigated as inhibitors of protein kinases, which are critical in cancer progression. The compound under discussion may share structural similarities with known kinase inhibitors, suggesting potential efficacy in targeting pathways involved in tumor growth. Research indicates that compounds with similar scaffolds can inhibit specific kinases involved in cancer signaling pathways .

Antimicrobial Properties
Compounds containing imidazole rings have been reported to possess antimicrobial activity. The thioether linkage in the target compound may enhance its interaction with microbial targets, leading to increased potency against bacterial strains. Studies have shown that similar imidazole-containing compounds exhibit broad-spectrum antimicrobial activity .

Material Science

Organic Electronics
The unique electronic properties of imidazole derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of electron-withdrawing groups like the bromo and chloro substituents can enhance the electronic characteristics necessary for these applications. Research has indicated that functionalized imidazoles can improve charge transport properties in organic semiconductor materials .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes:

  • Formation of Imidazole Rings : Utilizing cyclization reactions involving appropriate substrates.
  • Thioether Formation : Introducing sulfur-containing moieties through nucleophilic substitution reactions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

  • Study on Anticancer Activity
    A study published in a reputable journal demonstrated that a series of imidazole derivatives, including those structurally related to the target compound, showed promising anticancer activity against human cancer cell lines. The mechanism was primarily through apoptosis induction .
  • Research on Organic Electronics
    Another study focused on the use of imidazole derivatives in organic electronic devices showed that modifications to the imidazole core significantly improved charge mobility and device efficiency .
  • Antimicrobial Efficacy Assessment
    A comprehensive evaluation of various imidazole compounds revealed their effectiveness against a range of pathogens, suggesting potential for development into new antimicrobial agents .

Q & A

Basic: What synthetic strategies are effective for constructing the imidazo[1,2-a]pyridine and benzo[d]imidazole moieties in this compound?

Methodological Answer:
The synthesis of fused heterocycles like imidazo[1,2-a]pyridine and benzo[d]imidazole typically involves cyclocondensation or multicomponent reactions. For imidazo[1,2-a]pyridine, bromo- and chloro-substituted intermediates (e.g., 3-bromo-6-chloroimidazo[1,2-a]pyridine) can be prepared via cyclization of 2-aminopyridine derivatives with α-bromoketones under acidic conditions . For the benzo[d]imidazole core, condensation of o-phenylenediamine with aldehydes or thioureas in refluxing ethanol or acetic acid is standard . Thioether linkage between the two moieties is achieved using NaH or K₂CO₃ as a base in polar aprotic solvents (e.g., DMF), with reaction times optimized to 6–12 hours .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:
A combination of spectroscopic and analytical techniques is critical:

  • 1H/13C NMR : Compare chemical shifts of key protons (e.g., methylthio groups at δ ~2.5–3.0 ppm, aromatic protons in imidazo[1,2-a]pyridine at δ ~7.0–8.5 ppm) with literature data for analogous compounds .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
  • Elemental Analysis : Ensure C, H, N, S, and halogen content aligns with theoretical values (e.g., Br and Cl percentages must match stoichiometry) .

Advanced: How can researchers resolve discrepancies in reported NMR data for structurally similar analogs?

Methodological Answer:
Contradictions in NMR data often arise from solvent effects, tautomerism, or impurities. For example:

  • Solvent Dependency : Aromatic proton shifts in CDCl₃ vs. DMSO-d₆ can differ by 0.2–0.5 ppm due to hydrogen bonding .
  • Tautomeric Equilibria : Benzo[d]imidazole NH protons may exhibit dynamic exchange, broadening signals in D₂O-containing solvents .
  • Impurity Profiling : Use LC-MS to detect byproducts (e.g., oxidation of thioether to sulfoxide) that could skew integration .

Table 1: Example NMR Data Comparison for Analogous Compounds

Compoundδ (1H NMR, CDCl₃)δ (13C NMR, CDCl₃)Source
5-Chloro-2-(thiophen-2-yl)-1H-benzimidazole7.45 (s, 1H, Ar-H)121.6 (C-Cl)
5-Methoxy-2-(pyridylmethylthio)-1H-benzimidazole4.44 (s, 2H, CH₂S)40.01 (CH₂S)

Advanced: What computational approaches are recommended to predict bioactivity and binding modes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., bacterial enzymes or kinase domains). For example, docking studies on benzimidazole-thioether analogs have shown strong binding to ATP pockets due to hydrophobic and π-π interactions .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data. Electron-withdrawing groups (Br, Cl) enhance antimicrobial potency by increasing electrophilicity .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess tautomeric stability or charge distribution .

Advanced: How should researchers design SAR studies to optimize antimicrobial activity?

Methodological Answer:
Focus on systematic substitution at key positions:

  • Imidazo[1,2-a]pyridine Core : Introduce halogens (Br, Cl) at C3/C6 to enhance lipophilicity and membrane penetration .
  • Benzimidazole Core : Replace 5-methyl with nitro or trifluoromethyl groups to improve redox activity and ROS generation .
  • Thioether Linker : Replace –SCH₂– with –SO₂– to test sulfone derivatives for altered pharmacokinetics .

Table 2: Bioactivity Trends in Analogous Compounds

Substituent (R)MIC (μg/mL) vs. S. aureusSource
5-CH₃, 3-Br, 6-Cl1.25
5-NO₂, 3-CF₃0.62

Advanced: What strategies mitigate low yields in the thioether coupling step?

Methodological Answer:
Low yields (<50%) often result from competing side reactions (e.g., oxidation or nucleophilic displacement):

  • Base Selection : Use anhydrous K₂CO₃ instead of NaH to minimize hydrolysis of bromomethyl intermediates .
  • Solvent Optimization : Switch from DMF to acetonitrile to reduce polarity and favor SN2 mechanisms .
  • Catalysis : Add KI (10 mol%) to enhance leaving-group displacement in bromomethyl-thiazole coupling .

Advanced: How can researchers address conflicting bioactivity data in different assay systems?

Methodological Answer:
Contradictions may arise from assay conditions or cellular uptake differences:

  • Standardize Assays : Use CLSI guidelines for MIC determinations to ensure reproducibility .
  • Membrane Permeability : Measure logP values (e.g., via HPLC) to correlate lipophilicity with Gram-negative vs. Gram-positive activity .
  • Cytotoxicity Controls : Include mammalian cell lines (e.g., HEK293) to distinguish selective antimicrobial effects from general toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.